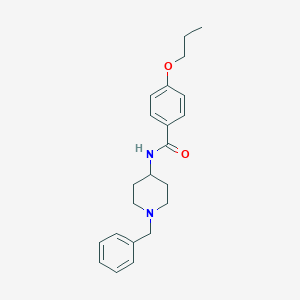![molecular formula C18H19NO3 B269363 N-[3-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269363.png)
N-[3-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s as an inhibitor of the endocannabinoid membrane transporter, and has since been found to have a range of other effects on the body.
Mechanism of Action
N-[3-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide is thought to exert its effects through a range of mechanisms, including inhibition of the endocannabinoid membrane transporter, activation of TRPV1 receptors, and inhibition of cyclooxygenase enzymes. These actions result in a reduction in pain and inflammation, as well as potential neuroprotective effects.
Biochemical and Physiological Effects:
N-[3-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. These include inhibition of prostaglandin synthesis, activation of the endocannabinoid system, and modulation of neurotransmitter release. It has also been shown to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
N-[3-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide has several advantages for use in laboratory experiments. It is a well-established compound with a known synthesis method, and its effects have been extensively studied in animal models and in vitro. However, there are also limitations to its use, including potential toxicity at high doses and the need for further investigation into its long-term effects.
Future Directions
There are many potential future directions for research on N-[3-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been investigated as a potential therapy for conditions such as epilepsy and addiction. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of N-[3-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide involves the reaction of 4-methoxyphenylacetic acid with allyl bromide to form the allyl ester, which is then reacted with 3-hydroxyanisole to form the final product. The synthesis has been optimized over the years to improve yield and purity, and is now a well-established procedure in the field of medicinal chemistry.
Scientific Research Applications
N-[3-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide has been studied extensively for its potential as a treatment for a range of conditions, including pain, inflammation, and neurodegenerative diseases. It has been shown to have analgesic effects in animal models of pain, and has been investigated as a potential therapy for conditions such as neuropathic pain and migraine.
properties
Product Name |
N-[3-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide |
|---|---|
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-(3-prop-2-enoxyphenyl)acetamide |
InChI |
InChI=1S/C18H19NO3/c1-3-11-22-17-6-4-5-15(13-17)19-18(20)12-14-7-9-16(21-2)10-8-14/h3-10,13H,1,11-12H2,2H3,(H,19,20) |
InChI Key |
FOCGSRHDRYFJMW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)OCC=C |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-propoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269280.png)

![N-(4-chloro-3-{[(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B269282.png)
![N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B269284.png)
![N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-3-methylbutanamide](/img/structure/B269285.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B269288.png)
![N-(sec-butyl)-3-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B269291.png)
![N-{4-[(3-methylbutanoyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B269292.png)
![N-[3-(isobutyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B269293.png)
![2-(3,5-dimethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B269298.png)
![N-[2-(tetrahydrofuran-2-ylmethoxy)phenyl]biphenyl-4-carboxamide](/img/structure/B269301.png)
![2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B269303.png)
![3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B269304.png)
![3-(benzyloxy)-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B269305.png)